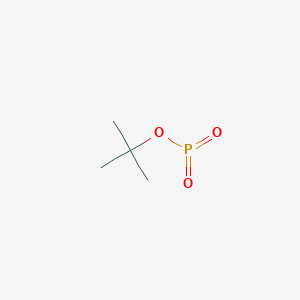
Phosphonic acid, mono(1,1-dimethylethyl) ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphonic acid, mono(1,1-dimethylethyl) ester is an organophosphorus compound with the molecular formula C4H11O3P. It is known for its stability and the presence of a stable C–P bond, which makes it a valuable compound in various chemical applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Phosphonic acid, mono(1,1-dimethylethyl) ester can be synthesized through the esterification of phosphonic acids. One common method involves the use of alkoxy group donors such as triethyl orthoacetate. The reaction is typically carried out at different temperatures to obtain either monoesters or diesters. At 30°C, monoesters are formed via an intermediate (1,1-diethoxyethyl ester of phosphonic acid), while higher temperatures yield diesters .
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification processes. The use of triethyl orthoacetate as both a reagent and solvent is advantageous due to its accessibility and straightforward purification .
Análisis De Reacciones Químicas
Types of Reactions
Phosphonic acid, mono(1,1-dimethylethyl) ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester into phosphonic acid.
Substitution: The ester can undergo substitution reactions, where the alkoxy group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are commonly employed.
Major Products Formed
The major products formed from these reactions include various phosphonic acid derivatives, such as diesters and pyrophosphonates .
Aplicaciones Científicas De Investigación
Phosphonic acid, mono(1,1-dimethylethyl) ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other phosphorus-containing compounds.
Biology: The compound is studied for its potential role in biological systems, particularly in microorganisms and metazoans.
Medicine: It has applications in the development of pharmaceuticals and as a marker for chemical warfare agents.
Industry: The ester is used in agriculture and as an additive in various industrial processes.
Mecanismo De Acción
The mechanism of action of phosphonic acid, mono(1,1-dimethylethyl) ester involves its interaction with molecular targets through its stable C–P bond. This bond allows the compound to participate in various biochemical pathways, influencing the activity of enzymes and other proteins. The esterification process and the formation of intermediates play a crucial role in its reactivity and effectiveness .
Comparación Con Compuestos Similares
Phosphonic acid, mono(1,1-dimethylethyl) ester can be compared with other similar compounds, such as:
Phosphonic acid, bis(1-methylethyl) ester: This compound has a similar structure but contains two isopropyl groups instead of one tert-butyl group.
Phosphonic acid, P-phenyl-, mono(1,1-dimethylethyl) ester: This ester has a phenyl group attached to the phosphorus atom, making it distinct in its reactivity and applications.
The uniqueness of this compound lies in its stability and the specific reactivity conferred by the tert-butyl group, which influences its behavior in various chemical reactions and applications .
Propiedades
InChI |
InChI=1S/C4H9O3P/c1-4(2,3)7-8(5)6/h1-3H3 |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLSCKYXINFSOFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OP(=O)=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9O3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00462200 |
Source


|
| Record name | Phosphonic acid, mono(1,1-dimethylethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00462200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16540-40-2 |
Source


|
| Record name | Phosphonic acid, mono(1,1-dimethylethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00462200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![methyl 2,4-dimethyl-5-[(E)-3-(4-methylphenyl)prop-2-enoyl]-1H-pyrrole-3-carboxylate](/img/structure/B14139638.png)
![N-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-1,4,5,6-tetrahydropyrimidin-2-amine](/img/structure/B14139639.png)
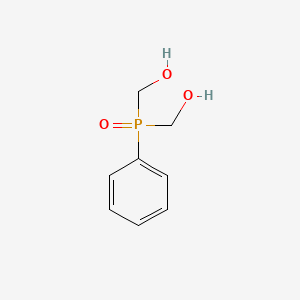

![Tetrasodium;1,3-bis(ethenyl)benzene;1,4-bis(ethenyl)benzene;2-[carboxylatomethyl-[(3-ethenylphenyl)methyl]amino]acetate;2-[carboxylatomethyl-[(4-ethenylphenyl)methyl]amino]acetate;1-(chloromethyl)-3-ethenylbenzene;1-(chloromethyl)-4-ethenylbenzene;1-(dichloromethyl)-3-ethenylbenzene;1-(dichloromethyl)-4-ethenylbenzene;1-ethenyl-3-ethylbenzene;1-ethenyl-4-ethylbenzene;styrene](/img/structure/B14139656.png)
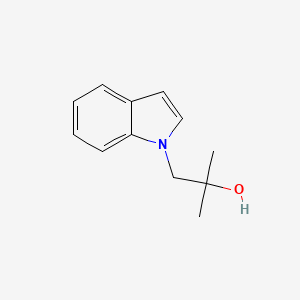
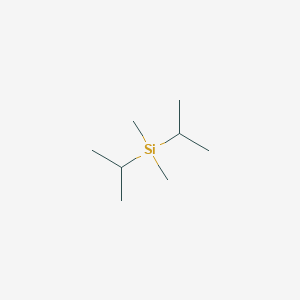
![10-(4'-(9H-Carbazol-9-yl)-[1,1'-biphenyl]-4-yl)acridin-9(10H)-one](/img/structure/B14139680.png)

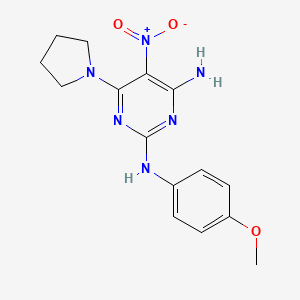
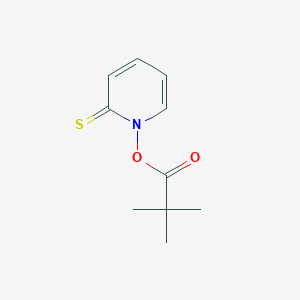

![N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}-2-(2,4,6-trimethylphenoxy)acetamide](/img/structure/B14139705.png)
![4-[(2Z)-2-benzylidenehydrazinyl]-1,2,5-oxadiazol-3-amine](/img/structure/B14139706.png)
